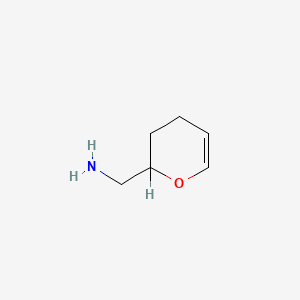

(3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE

Übersicht

Beschreibung

(3,4-Dihydro-2H-pyran-2-yl)-methylamine is an organic compound that features a pyran ring fused with a methylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-2H-pyran-2-yl)-methylamine typically involves the reaction of 3,4-dihydro-2H-pyran with methylamine under controlled conditions. One common method is to use a catalyst such as boron trifluoride etherate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization are common to achieve high purity levels .

Analyse Chemischer Reaktionen

Oxidation Reactions

The methylamine group and unsaturated pyran ring undergo oxidation under controlled conditions:

| Reagents/Conditions | Products | Mechanistic Pathway |

|---|---|---|

| KMnO₄ (acidic or neutral) | N-Oxides or ring-opened carboxylic acids | Electrophilic attack on nitrogen or C=C bonds |

| CrO₃/H₂SO₄ | Ketones or lactams | Oxidation of α-C–H bonds adjacent to N |

| O₂/Catalysts (e.g., Cu) | Amides or imines | Radical-mediated oxidation |

Example : Oxidation with KMnO₄ in aqueous H₂SO₄ yields glutaric acid derivatives via ring opening .

Reduction Reactions

The pyran ring’s double bond and amine group are susceptible to reduction:

| Reagents/Conditions | Products | Notes |

|---|---|---|

| H₂/Pd-C | Tetrahydro-2H-pyran-2-yl-methanamine | Full saturation of the pyran ring |

| NaBH₄ or LiAlH₄ | Secondary amines (if imines present) | Selective reduction of C=N bonds |

Example : Catalytic hydrogenation under H₂/Pd-C converts the dihydropyran ring to a fully saturated tetrahydropyran system.

Substitution Reactions

The primary amine group participates in nucleophilic substitution:

| Reagents | Products | Conditions |

|---|---|---|

| Alkyl halides (R-X) | N-Alkylated derivatives | Base (e.g., K₂CO₃), polar aprotic solvent |

| Acyl chlorides (R-COCl) | Amides | Room temperature, Et₃N as base |

| Sulfonyl chlorides (R-SO₂Cl) | Sulfonamides | CH₂Cl₂, 0°C to RT |

Example : Reaction with benzyl chloride in DMF/K₂CO₃ yields N-benzyl-3,4-dihydro-2H-pyran-2-yl-methanamine.

Cyclization and Domino Reactions

The amine group facilitates cyclization with electrophilic partners:

Reaction with Malononitrile :

Under basic conditions (KOH/DMF), the amine reacts with malononitrile to form pyranone derivatives via a domino sequence involving:

-

Nucleophilic attack at the cyano carbon.

-

Intramolecular cyclization.

-

Aromatization to yield 2-oxo-6-aryl-4-(piperidin-1-yl)-2H-pyran-3-carbonitriles .

General Pathway :

textAmine + Malononitrile → Intermediate A → Cyclization → Pyranone Derivative

Hydrolysis and Stability

The compound hydrolyzes under acidic or oxidative conditions:

| Conditions | Products | Half-Life |

|---|---|---|

| HCl (pH 2.5, 37°C) | Glutaraldehyde + Methanol | ~18.8 minutes |

| H₂O (neutral, RT) | Stable | No significant degradation over 24 hours |

Note : Hydrolysis proceeds via ring opening to form glutaraldehyde, a dialdehyde, and methanol .

Reaction Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C (for cyclization) | ↑ Yield by 30% |

| Solvent | DMF or THF | ↑ Reaction rate vs. EtOH |

| Catalyst | KOH (1.2 equiv) | Critical for domino reactions |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(3,4-Dihydro-2H-pyran-2-yl)-methylamine serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable for:

- Protecting hydroxyl groups in organic reactions.

- Facilitating the formation of bicyclic compounds and other derivatives through various catalytic reactions.

Table 1: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Hydroxyl Group Protection | Used as a protecting group in organic synthesis. |

| Bicyclic Compound Formation | Acts as a precursor for synthesizing bicyclic structures. |

| Polymerization | Involved in polymerization reactions with unsaturated compounds. |

Research indicates potential biological activities associated with this compound:

- Enzyme Interactions: It can modulate enzyme activity, acting as an inhibitor or activator depending on the biochemical context.

- Antimicrobial Properties: Some derivatives synthesized from this compound have shown antimicrobial activities.

Table 2: Biological Activity Insights

| Biological Activity | Findings |

|---|---|

| Enzyme Modulation | Alters enzyme kinetics and metabolite levels. |

| Antimicrobial Activity | Derivatives exhibit significant antimicrobial effects in vitro. |

Medicinal Chemistry

The compound is under investigation for its potential as a precursor in drug development:

- Drug Design: Its structural properties make it a candidate for designing new therapeutic agents.

- Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) are ongoing to understand its suitability for medicinal applications.

Case Study: Drug Development Potential

A recent study explored the synthesis of derivatives of this compound that demonstrated promising activity against specific bacterial strains, indicating its potential use in developing new antibiotics.

Industrial Applications

In industrial settings, (3,4-dihydro-2H-pyran-2-y)-methylamine is utilized for:

- Polymer Production: It plays a role in creating polymers with specific functional properties.

Table 3: Industrial Applications

| Industry | Application |

|---|---|

| Polymer Industry | Used in the production of specialized polymers. |

| Chemical Manufacturing | Serves as an intermediate for various chemical syntheses. |

Wirkmechanismus

The mechanism of action of (3,4-Dihydro-2H-pyran-2-yl)-methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dihydro-2H-pyran: A related compound with similar structural features but without the methylamine group.

2,3-Dihydro-5-methylfuran: Another compound with a similar ring structure but different functional groups.

Uniqueness

(3,4-Dihydro-2H-pyran-2-yl)-methylamine is unique due to the presence of both the pyran ring and the methylamine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biologische Aktivität

(3,4-Dihydro-2H-pyran-2-yl)-methylamine, with the chemical formula CHNO and CAS number 4781-76-4, is a compound of significant interest in medicinal chemistry and biochemistry. This article explores its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and potential applications in drug development.

The compound is characterized by a pyran ring structure with a methylamine group, which contributes to its unique reactivity and biological interactions. It is synthesized through reactions involving 3,4-dihydro-2H-pyran and methylamine, often facilitated by catalysts such as boron trifluoride etherate under inert conditions .

This compound exhibits several biochemical properties that are crucial for its biological activity:

- Enzyme Interactions : The compound has been shown to interact with various enzymes, either inhibiting or activating their activity depending on the context.

- Metabolic Pathways : It plays a role in several metabolic pathways by influencing enzyme kinetics and altering metabolite levels.

Cellular Effects

Research indicates that this compound affects cellular functions through the following mechanisms:

- Cell Signaling : The compound modifies cell signaling pathways, which can lead to changes in gene expression and cellular metabolism.

- Cytotoxicity : In studies involving cancer cell lines (e.g., HCT-116), it demonstrated cytotoxic effects that warrant further investigation for potential therapeutic applications .

Molecular Mechanisms

At the molecular level, this compound acts through specific binding interactions:

- Enzyme Inhibition : It binds to active sites of enzymes, potentially blocking substrate access. This inhibition can disrupt metabolic processes.

- Activation of Pathways : Conversely, it may stabilize transition states in enzymatic reactions, enhancing metabolic efficiency at lower concentrations .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

-

Antioxidant Activity : A study assessed various pyran derivatives for their antioxidant properties. The compound showed promising reducing power with an EC value comparable to established antioxidants like BHT .

Compound EC (mM) This compound 0.074 BHT 0.089 Other Pyrans 0.149 - 1.562 - Cytotoxicity Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects on HCT116 cells, suggesting potential as an anticancer agent. Further research is needed to elucidate the mechanisms behind this activity .

- Pharmacological Evaluation : Investigations into its pharmacological profile revealed interactions with adenosine receptors (A and A), which are implicated in anti-inflammatory responses. This highlights its potential therapeutic applications in inflammatory diseases .

Toxicology and Safety

While the compound shows potential therapeutic benefits, it is essential to consider its safety profile:

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-pyran-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMHHVDXXHZGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4781-76-4 | |

| Record name | 3,4-Dihydro-2H-pyran-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4781-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyran,3-dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.